2-fluoro-N-{2-[(4-nitrophenyl)amino]ethyl}pyridine-4-carboxamide
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Overview
Description
2-fluoro-N-{2-[(4-nitrophenyl)amino]ethyl}pyridine-4-carboxamide is a synthetic organic compound that belongs to the class of fluorinated aromatic amides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-{2-[(4-nitrophenyl)amino]ethyl}pyridine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Amidation: The reaction of 2-fluoro-4-nitrobenzene with an amine, such as ethylenediamine, to form the corresponding amide.
Coupling: The coupling of the resulting amide with a pyridine derivative, such as pyridine-4-carboxylic acid, under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-{2-[(4-nitrophenyl)amino]ethyl}pyridine-4-carboxamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form corresponding oxides or other derivatives.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Reduction: Formation of 2-amino-N-{2-[(4-nitrophenyl)amino]ethyl}pyridine-4-carboxamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of nitroso or nitro derivatives.
Scientific Research Applications
2-fluoro-N-{2-[(4-nitrophenyl)amino]ethyl}pyridine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-fluoro-N-{2-[(4-nitrophenyl)amino]ethyl}pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and nitrophenyl group can enhance its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-fluoro-4-nitrophenol: A related compound with similar structural features but different functional groups.
4-nitrophenylpyridine: Another compound with a nitrophenyl group and pyridine ring but lacking the fluorine atom.
Uniqueness
2-fluoro-N-{2-[(4-nitrophenyl)amino]ethyl}pyridine-4-carboxamide is unique due to the combination of its fluorine atom, nitrophenyl group, and pyridine ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
IUPAC Name |
2-fluoro-N-[2-(4-nitroanilino)ethyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN4O3/c15-13-9-10(5-6-17-13)14(20)18-8-7-16-11-1-3-12(4-2-11)19(21)22/h1-6,9,16H,7-8H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VERVLGHNEIOUBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCCNC(=O)C2=CC(=NC=C2)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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